Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride

Amine oxidase inhibition Reproductive toxicology Decidual response

Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride (CAS 13104-70-6), also designated HP-1325 dihydrochloride, is a bis-hydrazine derivative comprising two terminal hydrazine groups connected via a central hydroquinone bis(oxyethylene) spacer, isolated as the dihydrochloride salt. The molecular formula is C₁₀H₂₀Cl₂N₄O₂ with a molecular weight of 299.20 g·mol⁻¹.

Molecular Formula C10H20Cl2N4O2
Molecular Weight 299.19 g/mol
CAS No. 13104-70-6
Cat. No. B12293655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride
CAS13104-70-6
Molecular FormulaC10H20Cl2N4O2
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCNN)OCCNN.Cl.Cl
InChIInChI=1S/C10H18N4O2.2ClH/c11-13-5-7-15-9-1-2-10(4-3-9)16-8-6-14-12;;/h1-4,13-14H,5-8,11-12H2;2*1H
InChIKeyPEZGQGLJSVCOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride (CAS 13104-70-6) – Core Identity, Physicochemical Profile, and Research Provenance


Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride (CAS 13104-70-6), also designated HP-1325 dihydrochloride, is a bis-hydrazine derivative comprising two terminal hydrazine groups connected via a central hydroquinone bis(oxyethylene) spacer, isolated as the dihydrochloride salt . The molecular formula is C₁₀H₂₀Cl₂N₄O₂ with a molecular weight of 299.20 g·mol⁻¹ . The compound has been historically investigated as an irreversible amine oxidase inhibitor and exhibits quantifiable interference with endocrine-mediated reproductive processes in murine models [1][2]. Its free-base counterpart (CAS 93113-42-9) is registered in the FDA Global Substance Registration System [3].

Why Generic Hydrazine Derivatives or Alternative MAO Inhibitors Cannot Substitute for Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride (CAS 13104-70-6)


This compound is not a generic hydrazine derivative. It possesses a symmetrical bis-hydrazine architecture in which two hydrazinoethoxy arms are anchored to a central 1,4-disubstituted phenyl ring . This topology confers a bifunctional reactivity profile – two terminal hydrazine nucleophiles separated by a rigid, lipophilic spacer – that is absent in simpler mono-hydrazine analogs such as (2-phenoxyethyl)hydrazine (CAS 3184-38-1) [1]. In rodent reproductive models, the compound's anti-decidual activity is functionally distinguishable from that of non-hydrazine MAO inhibitors (e.g., tranylcypromine, harmaline), which were inactive under identical dosing conditions [2]. Additionally, the dihydrochloride salt provides a defined stoichiometry (2 HCl per molecule) and room-temperature solid-state stability that differs from the free base (CAS 93113-42-9), which lacks the hydrochloride counter-ions and may exhibit altered solubility and hygroscopicity [3]. These structural and pharmacological distinctions preclude simple interchange with other hydrazine derivatives or MAO inhibitors.

Quantitative Differentiation Evidence for Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride (CAS 13104-70-6) Against Closest Comparators


In Vivo Early-Pregnancy Interruption Activity: HP-1325 vs. Iproniazid, Nialamide, Heptyl Hydrazine, Tranylcypromine, and Harmaline in Mice

In a comparative in vivo study, HP-1325 dihydrochloride, iproniazid, nialamide, and heptyl hydrazine all interrupted early pregnancy (days 1–11) in mice when administered at 1/5 of their respective LD₅₀ values, whereas tranylcypromine and harmaline hydrochloride were inactive throughout pregnancy [1]. This indicates that HP-1325 shares the pregnancy-interrupting phenotype of other hydrazine-based MAO inhibitors but is functionally distinct from non-hydrazine MAO inhibitors, which failed to produce this effect under identical dosing conditions [1].

Amine oxidase inhibition Reproductive toxicology Decidual response

Reversal of Anti-Decidual Effect by Progesterone and Prolactin: HP-1325 Specificity Data in Ovariectomized Mice

The anti-decidual effect of HP-1325 dihydrochloride administered on days 1–6 of pregnancy was reversed by co-administration of progesterone at 2 mg/day or prolactin at 20 IU/day in mice, suggesting interference with ovarian endocrine function rather than direct decidual cytotoxicity [1]. HP-1325 did not interrupt pseudopregnancy, indicating that luteal function is not completely suppressed [1]. This reversal profile provides a pharmacological fingerprint that distinguishes HP-1325 from other hydrazine MAOIs for which comparable reversal data are not reported in the same study [1].

Deciduoma Progesterone reversal Endocrine pharmacology

Structural Differentiation: Bis-Hydrazine Architecture vs. Closest Mono-Hydrazine Analog (2-Phenoxyethyl)hydrazine (CAS 3184-38-1)

CAS 13104-70-6 possesses two terminal hydrazine (–NHNH₂) groups separated by a p-phenylenebis(oxyethylene) spacer, yielding a molecular weight of 299.20 g·mol⁻¹ (dihydrochloride) and providing bifunctional nucleophilic reactivity . In contrast, the closest mono-hydrazine analog, (2-phenoxyethyl)hydrazine (CAS 3184-38-1), contains a single hydrazine moiety attached to a phenoxyethyl group with a molecular weight of 152.19 g·mol⁻¹ (free base) [1]. The bis-hydrazine architecture enables this compound to serve as a bifunctional crosslinking reagent or symmetrical building block in organic synthesis, whereas the mono-hydrazine analog can only participate in single-site reactions .

Bis-hydrazine Structural analog Bifunctional crosslinker

Salt Form Integrity: Dihydrochloride Salt (CAS 13104-70-6) vs. Free Base (CAS 93113-42-9) – Stability and Handling Advantages

HP-1325 dihydrochloride (CAS 13104-70-6) is supplied as a solid powder with purity >98% and is stable for >2 years when stored dry, dark, at –20 °C for long-term or 0–4 °C for short-term use . It is shipped under ambient temperature as a non-hazardous chemical . In contrast, the free base form (CAS 93113-42-9) lacks the two hydrochloride counter-ions and is registered as a distinct substance with the formula C₁₀H₁₈N₄O₂ [1]. While direct comparative stability data between the salt and free base are not publicly available, the dihydrochloride salt is the predominant form cited in the pharmacological literature and commercial catalogs, suggesting practical advantages in handling, storage, and aqueous solubility for research applications [2].

Salt selection Solid-state stability Hygroscopicity

Molecular Weight and Analytical Identification: Distinction from Positional Isomer Hydrazine, 1,1'-(1,3-phenylene)bis- (CAS 15658-61-4)

CAS 13104-70-6 (C₁₀H₂₀Cl₂N₄O₂, MW 299.20) contains a 1,4-disubstituted (para) phenyl ring with two oxyethylene spacers, whereas the structurally related Hydrazine, 1,1'-(1,3-phenylene)bis- (CAS 15658-61-4) possesses a 1,3-disubstituted (meta) phenyl ring with hydrazine groups directly attached to the aromatic core (C₆H₁₀N₄, MW 138.17) [1]. The presence of the oxyethylene spacers in CAS 13104-70-6 increases both molecular weight (by ~161 g·mol⁻¹) and the calculated boiling point (489.4 °C at 760 mmHg) relative to the simpler meta-phenylenebishydrazine isomer . This differentiation is analytically significant for identity confirmation via LC-MS or GC-MS, where the substantial mass difference precludes misidentification [1].

Positional isomer Analytical QC Molecular weight differentiation

Procurement-Relevant Application Scenarios for Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride (CAS 13104-70-6)


Reproductive Toxicology and Endocrine Pharmacology Research Using HP-1325 as an Amine Oxidase Inhibitor Probe

This compound is suitable for experimental models investigating the role of amine oxidases in early pregnancy maintenance and luteal function. As demonstrated by Poulson and Robson (1963), HP-1325 at 1/5 LD₅₀ interrupts early pregnancy (days 1–11) in mice, and this effect is reversed by co-administration of progesterone at 2 mg/day or prolactin at 20 IU/day [1]. Its inactivity against pseudopregnancy distinguishes it from agents that completely ablate luteal function [1]. Researchers selecting an amine oxidase inhibitor for reproductive studies should consider HP-1325 when a hydrazine-based inhibitor with documented hormonal reversibility is required, particularly in contrast to non-hydrazine MAOIs (tranylcypromine, harmaline) which lack this specific pregnancy-interrupting phenotype [1].

Bifunctional Hydrazine Building Block for Symmetrical Organic Synthesis and Crosslinking Chemistry

The bis-hydrazine architecture of CAS 13104-70-6, with two terminal –NHNH₂ groups linked through a p-phenylenebis(oxyethylene) spacer, enables its use as a symmetrical bifunctional reagent in organic synthesis [1]. Unlike mono-hydrazine analogs such as (2-phenoxyethyl)hydrazine (CAS 3184-38-1), which provide only a single reactive hydrazine terminus [2], this compound can form bis-hydrazone adducts with dicarbonyl compounds or serve as a crosslinker. Typical applications include the synthesis of symmetrical bis-heterocycles, dihydrazide derivatives, or polymeric materials where a defined spacer length between hydrazine functionalities is required [1]. The solid powder form with >98% purity facilitates accurate stoichiometric control in synthetic protocols .

Comparative Amine Oxidase Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

HP-1325 dihydrochloride is one of the few hydrazine-based amine oxidase inhibitors for which in vivo pregnancy-interruption data are directly comparable with other members of the class [1]. In the same experimental paradigm, iproniazid, nialamide, and heptyl hydrazine were active, whereas tranylcypromine and harmaline were inactive [1]. This compound is therefore valuable for SAR studies exploring the relationship between hydrazine substitution pattern and reproductive toxicity. The availability of the free base form (CAS 93113-42-9) as a comparator further enables salt-form vs. free-base activity comparisons [2]. Researchers should verify purity (>98% per supplier CoA) and storage conditions (–20 °C for long-term) to ensure reproducibility .

Quality Control Reference Standard for Distinguishing Positional Isomers of Phenylenebis(hydrazine) Derivatives

The substantial molecular weight (299.20 g·mol⁻¹) and calculated boiling point (489.4 °C at 760 mmHg) of CAS 13104-70-6 differentiate it clearly from the simpler positional isomer Hydrazine, 1,1'-(1,3-phenylene)bis- (CAS 15658-61-4, MW 138.17) [1][2]. Analytical laboratories may employ CAS 13104-70-6 as a reference standard for LC-MS or GC-MS method development aimed at resolving bis-hydrazine positional isomers. The presence of the oxyethylene spacers in CAS 13104-70-6 generates characteristic fragment ions that are absent in directly attached phenylenebishydrazine isomers, facilitating unambiguous identification in complex mixtures [1].

Quote Request

Request a Quote for Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.